![molecular formula C13H18Cl2N2O2 B3049567 2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone CAS No. 21057-39-6](/img/structure/B3049567.png)

2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone

説明

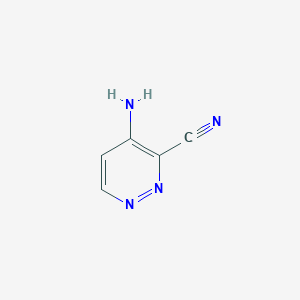

“2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone” is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 . It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . One common synthesis method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring linked to a morpholine ring through a carbon-carbon bond . The boron atom in the morpholine ring is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Reactions involving this compound can include nucleophilic aromatic substitutions and electrophilic aromatic substitutions . The compound can also participate in metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 268.74 and a molecular formula of C13H17ClN2O2 .科学的研究の応用

Arylpiperazine Derivatives in Clinical Application

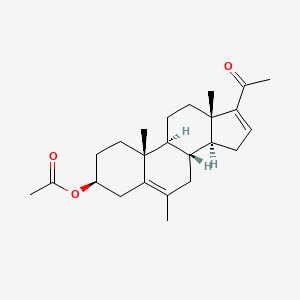

Arylpiperazine derivatives, related to the structure of interest, have reached clinical application stages, primarily for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines, and show a variety of serotonin receptor-related effects. Such derivatives include buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone. The extensive tissue distribution and biotransformation pathways of these metabolites highlight the arylpiperazine class's therapeutic potential across different neurological conditions (S. Caccia, 2007).

Piperazine Derivatives as Therapeutic Agents

Piperazine derivatives, featuring a six-membered nitrogen-containing heterocycle, are critical in drug design for various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of substitution patterns on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules. This adaptability underscores the potential utility of compounds like 2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone in creating effective therapeutic agents (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Piperazine-Based Anti-Mycobacterial Compounds

The significance of piperazine as a core structure extends to anti-mycobacterial activities, where derivatives have shown potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This reflects the broader applicability of piperazine derivatives in addressing global health challenges like tuberculosis (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

将来の方向性

The compound and its derivatives could have potential applications in various industries, including plastics, adhesives, and coatings, due to their ability to improve these materials’ thermal stability and flame resistance . They could also have potential biological activities, including anti-tumor and anti-inflammatory effects .

特性

IUPAC Name |

2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-18-12-5-3-2-4-11(12)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWLHPLOBQBASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B3049485.png)

![1-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B3049497.png)

![4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride](/img/structure/B3049501.png)

![1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B3049502.png)